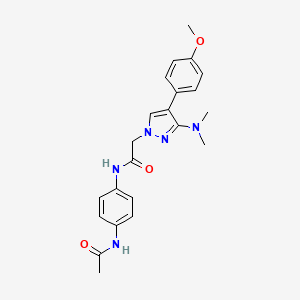![molecular formula C33H36FN5O4S B2930929 N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 931313-87-0](/img/no-structure.png)
N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C33H36FN5O4S and its molecular weight is 617.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism in Chronic Myelogenous Leukemia Patients
Flumatinib, a tyrosine kinase inhibitor structurally related to the query compound, has been studied in Phase I clinical trials in China for treating chronic myelogenous leukemia (CML). The study aimed to identify flumatinib metabolites in CML patients, revealing 34 metabolites, including products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Nonaqueous Capillary Electrophoresis
Imatinib mesylate (IM) and related substances, including analogs of the query compound, have been analyzed using nonaqueous capillary electrophoresis. This method provided baseline separation of studied analytes, demonstrating its potential for quality control of IM (Ye et al., 2012).
Synthesis of Polyamides
Compounds structurally similar to the query, including 4-aminomethylbenzylamine and piperazine, have been used in synthesizing polyamides containing uracil and adenine. These polyamides showed molecular weights of about 1000–5000 and were water-soluble (Hattori & Kinoshita, 1979).
Development of Fluorine-18-Labeled Antagonists
Fluorinated derivatives of WAY 100635, including compounds with structures similar to the query, were synthesized and radiolabeled with fluorine-18. These derivatives were evaluated in rats and showed promise for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Propiedades
| 931313-87-0 | |
Fórmula molecular |
C33H36FN5O4S |
Peso molecular |
617.74 |
Nombre IUPAC |
N-benzyl-4-[[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C33H36FN5O4S/c34-26-10-12-27(13-11-26)36-15-17-37(18-16-36)29(40)22-38-28-14-19-44-30(28)32(42)39(33(38)43)21-24-6-8-25(9-7-24)31(41)35-20-23-4-2-1-3-5-23/h1-5,10-14,19,24-25H,6-9,15-18,20-22H2,(H,35,41) |
Clave InChI |
PYNVTUQRJVWGJL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)NCC6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


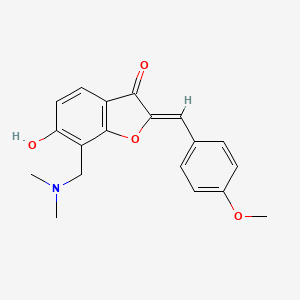
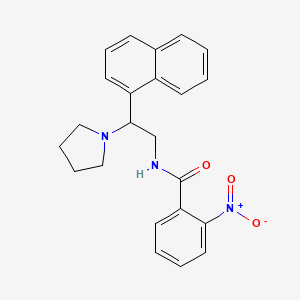
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2930851.png)
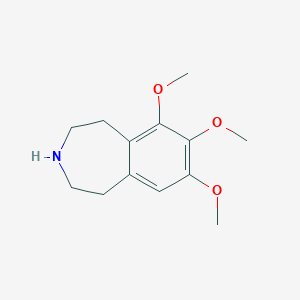
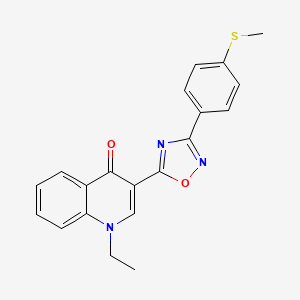
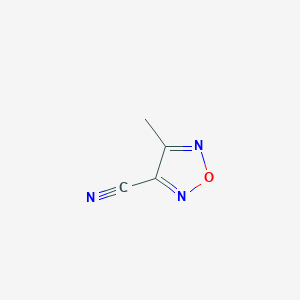
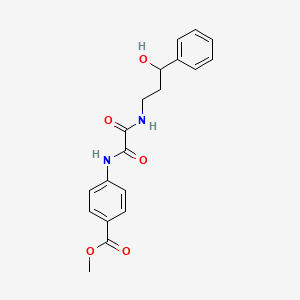
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2930856.png)
![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)
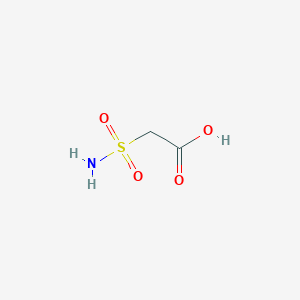
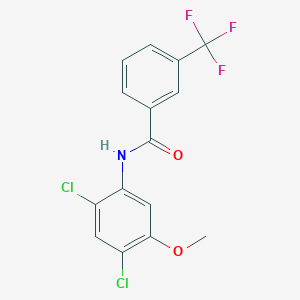
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)
